Cas no 896351-30-7 (N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide)

N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide
- SR-01000022305-1
- F2553-0229
- AKOS024659711
- N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide
- N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide
- SR-01000022305
- 896351-30-7
- N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide
-
- インチ: 1S/C14H11N3O3S/c1-21-11-7-3-2-5-9(11)12(18)15-14-17-16-13(20-14)10-6-4-8-19-10/h2-8H,1H3,(H,15,17,18)
- InChIKey: ALVBRDXSFPQFBD-UHFFFAOYSA-N
- ほほえんだ: S(C)C1C=CC=CC=1C(NC1=NN=C(C2=CC=CO2)O1)=O
計算された属性
- せいみつぶんしりょう: 301.05211239g/mol
- どういたいしつりょう: 301.05211239g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 371
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 107Ų
N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2553-0229-3mg |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide |
896351-30-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2553-0229-15mg |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide |
896351-30-7 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2553-0229-100mg |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide |
896351-30-7 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2553-0229-25mg |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide |
896351-30-7 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2553-0229-10μmol |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide |
896351-30-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2553-0229-5mg |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide |
896351-30-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2553-0229-20μmol |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide |
896351-30-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2553-0229-1mg |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide |
896351-30-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2553-0229-2μmol |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide |
896351-30-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2553-0229-10mg |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide |
896351-30-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamideに関する追加情報
Recent Advances in the Study of N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide (CAS: 896351-30-7)
In recent years, the compound N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide (CAS: 896351-30-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a furan ring, an oxadiazole moiety, and a methylsulfanyl group, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its efficacy in disease models.
One of the key areas of interest is the compound's role as a potential inhibitor of specific enzymatic pathways. Recent in vitro studies have demonstrated that N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide exhibits strong inhibitory activity against certain kinases involved in inflammatory and proliferative diseases. These findings suggest that the compound could serve as a lead molecule for the development of novel anti-inflammatory or anti-cancer agents. The precise binding interactions and structure-activity relationships (SAR) are currently under investigation to further refine its therapeutic potential.
Another significant advancement is the exploration of the compound's pharmacokinetic profile. Preclinical studies have evaluated its absorption, distribution, metabolism, and excretion (ADME) properties, revealing favorable bioavailability and stability in biological systems. These attributes make it a viable candidate for further drug development. Additionally, researchers have employed computational modeling techniques to predict its interactions with various biological targets, providing valuable insights for future experimental designs.
Recent publications have also highlighted the synthetic routes for N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide, with a focus on improving yield and purity. Innovative synthetic strategies, such as microwave-assisted reactions and green chemistry approaches, have been employed to enhance the efficiency of its production. These advancements are crucial for scaling up the compound's synthesis to meet the demands of clinical and industrial applications.
In conclusion, the latest research on N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide (CAS: 896351-30-7) underscores its potential as a versatile therapeutic agent. Ongoing studies aim to further elucidate its biological activities, optimize its pharmacological properties, and explore its clinical applicability. The compound's unique structural features and promising preliminary results position it as a noteworthy candidate in the field of chemical biology and drug discovery.
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